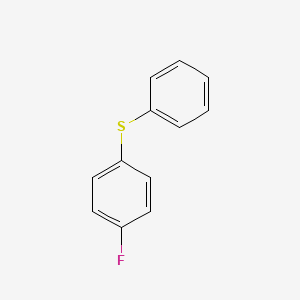

4-Fluoro diphenyl sulfide

Description

Academic Significance of Organofluorine Chemistry in Modern Research

Organofluorine chemistry has become a cornerstone of modern scientific research, largely due to the profound effects that fluorine substitution can have on the physicochemical properties of organic molecules. The introduction of fluorine, the most electronegative element, can dramatically alter a compound's electronic structure, lipophilicity, metabolic stability, and bioavailability. uzh.chmdpi.com This has led to widespread applications in pharmaceuticals, agrochemicals, and materials science. mdpi.comworktribe.com Approximately 20-25% of all commercial pharmaceuticals contain at least one fluorine atom. mdpi.com The carbon-fluorine bond is the strongest single bond in organic chemistry, imparting significant thermal and chemical stability to fluorinated compounds. nih.gov This stability is a key reason for their use in creating robust materials. nih.govnumberanalytics.com Researchers are continuously developing new methods for introducing fluorine into organic molecules to access novel chemical spaces and create compounds with enhanced properties. uzh.ch

Structural Role of Diphenyl Sulfide (B99878) Scaffolds in Advanced Chemical Synthesis

Diphenyl sulfide and its derivatives serve as important structural scaffolds in a variety of chemical applications. A scaffold can be understood as the core structure of a molecule to which various functional groups can be attached to create a diverse range of compounds. mdpi.com The diphenyl sulfide framework, characterized by two phenyl rings linked by a sulfur atom, provides a robust and versatile base for building more complex molecules. The sulfur atom can exist in different oxidation states (sulfide, sulfoxide (B87167), sulfone), which allows for fine-tuning of the electronic and steric properties of the molecule. orgsyn.org This versatility makes diphenyl sulfide scaffolds valuable in the synthesis of polymers, pharmaceuticals, and functional materials. rsc.orgnih.gov The thioether linkage in these scaffolds is crucial for creating poly(arylene sulfide)s, a class of high-performance polymers known for their thermal stability and chemical resistance. nih.govresearchgate.net

Research Trajectory of 4-Fluoro Diphenyl Sulfide: An Overview

This compound, with the chemical formula C12H9FS, has emerged as a compound of interest due to its unique combination of a fluorine atom and a diphenyl sulfide core. guidechem.com Research has primarily focused on its synthesis and its use as a building block or monomer in the creation of more complex structures. Its utility as a reagent in organic synthesis is significant, providing a means to introduce both fluorine and a phenylthio group into target molecules. guidechem.com A key area of investigation is its role as a monomer in the synthesis of high-performance polymers, such as poly(arylene ether)s and poly(thioether)s. researchgate.nettandfonline.comcanada.ca The presence of the fluorine atom allows for specific chemical reactions, such as nucleophilic aromatic substitution, enabling the modification and functionalization of polymers derived from it. acs.orgcapes.gov.br

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-4-phenylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIVWUFOYSDTHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466503 | |

| Record name | 4-Fluoro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330-85-8 | |

| Record name | 4-Fluoro diphenyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Manufacturing Processes

Established Synthetic Routes

One of the common methods for synthesizing 4-Fluoro diphenyl sulfide involves the reaction of 1-chloro-4-fluorobenzene (B165104) with thiophenol. chemicalbook.com This reaction is a type of nucleophilic aromatic substitution where the thiophenolate anion displaces the chloride from the fluorinated benzene (B151609) ring.

Another significant synthetic pathway is the Ullmann condensation. This reaction typically involves the coupling of an aryl halide with a thiol in the presence of a copper catalyst and a base. For this compound, this could involve reacting 4-fluorothiophenol (B130044) with an aryl halide or 4-fluoroiodobenzene with thiophenol.

The Buchwald-Hartwig coupling, a palladium-catalyzed cross-coupling reaction, also represents a modern and efficient method for forming carbon-sulfur bonds. This reaction would couple an aryl halide or triflate with a thiol, offering a versatile route to diaryl sulfides like this compound.

Electrophilic Fluorination Approaches and Reagents

Industrial Scale Production and Purification

On an industrial scale, the synthesis of diaryl sulfides often prioritizes cost-effective starting materials and high yields. For instance, processes may start from readily available materials like 4-chloronitrobenzene and 4-aminothiophenol (B129426) to create intermediates that are then further modified. google.comgoogle.com

Purification of the final product is critical to ensure it meets the specifications required for its intended application, especially when used as a monomer for polymerization. Standard laboratory and industrial purification techniques include:

Flash column chromatography: This technique is widely used for separating organic compounds based on their polarity. It is effective for purifying sulfides on a laboratory scale. rsc.orgrsc.org

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.

Distillation: For liquid products, distillation under reduced pressure can be used to separate the desired compound from non-volatile impurities or solvents.

Analytical techniques such as Thin Layer Chromatography (TLC) are used to monitor the progress of the reaction and the purity of the fractions collected during chromatography. rsc.orgrsc.org

Advanced Spectroscopic and Structural Characterization of 4 Fluoro Diphenyl Sulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a molecule. By analyzing the interaction of these nuclei with an external magnetic field, detailed information about molecular structure and dynamics can be obtained. For 4-Fluoro diphenyl sulfide (B99878), ¹H, ¹³C, and ¹⁹F NMR studies have been instrumental in its characterization.

Proton NMR spectroscopy of 4-Fluoro diphenyl sulfide reveals distinct signals for the aromatic protons, influenced by the electronic effects of the sulfur atom and the fluorine substituent. The protons on the unsubstituted phenyl ring and the fluorinated phenyl ring exhibit complex multiplet patterns due to spin-spin coupling. The chemical shifts of protons on the fluorinated ring are particularly sensitive to the position relative to the fluorine atom. Generally, aromatic protons resonate in the downfield region, typically between 6.5 and 8.5 ppm, due to the anisotropic effect of the benzene (B151609) ring. libretexts.org The electron-withdrawing nature of the fluorine atom influences the electron density around the neighboring protons, causing shifts in their resonance frequencies. The coupling between adjacent protons (vicinal coupling) and across the sulfur atom provides valuable information about the connectivity of the molecule.

Interactive Data Table: Representative ¹H NMR Data

| Protons | Chemical Shift (ppm) Range | Multiplicity |

| Aromatic H (unsubstituted ring) | ~7.0 - 7.5 | Multiplet |

| Aromatic H (fluorinated ring) | ~7.0 - 7.5 | Multiplet |

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the specific instrumentation used.

The ¹³C NMR spectrum of this compound provides a detailed map of the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups. A key feature in the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling. The carbon atom directly bonded to the fluorine atom (C4) exhibits a large one-bond coupling constant (¹JCF). mdpi.comrsc.org This large coupling is a characteristic feature of fluorinated aromatic compounds. rsc.org Furthermore, smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings can often be observed for the other carbons in the fluorinated ring, providing unambiguous assignment of these carbon signals. rsc.org The substituent effects of the phenylthio group on the chemical shifts of the fluorinated ring and the effect of the fluorine atom on the chemical shifts of the unsubstituted ring can also be analyzed to understand the electronic interactions within the molecule. rsc.org

Interactive Data Table: Representative ¹³C NMR Data and C-F Coupling Constants

| Carbon Atom | Approximate Chemical Shift (ppm) | C-F Coupling Constant (JCF) |

| C-S (unsubstituted ring) | ~135-140 | - |

| C-S (fluorinated ring) | ~130-135 | Small (e.g., ⁴JCF) |

| C-F | ~160-165 | Large (¹JCF ~240-250 Hz) |

| Aromatic CH (unsubstituted ring) | ~125-130 | - |

| Aromatic CH (fluorinated ring) | ~115-130 | Varies (²JCF, ³JCF) |

Note: Chemical shifts and coupling constants are approximate and can be influenced by experimental conditions.

Fluorine-19 NMR is a highly sensitive technique for directly observing the fluorine atom in this compound. biophysics.org Since ¹⁹F has a nuclear spin of 1/2 and 100% natural abundance, ¹⁹F NMR spectra are generally simple and easy to interpret. biophysics.orglcms.cz The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment, making it an excellent probe for structural and conformational changes. biophysics.orglcms.cz In this compound, the ¹⁹F NMR spectrum typically shows a single signal, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electron density at the fluorine-bearing carbon. Coupling between the ¹⁹F nucleus and the protons on the aromatic ring (¹H-¹⁹F coupling) can lead to splitting of the fluorine signal, providing further structural information. lcms.cz

Carbon-13 (¹³C) NMR: C-F Coupling Constants and Substituent Effects

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. gatewayanalytical.com These methods are complementary, as the selection rules governing which vibrations are active differ for each technique. gatewayanalytical.comnih.gov Analysis of the vibrational spectra of this compound allows for the identification of characteristic functional groups and provides insights into the molecule's conformation.

The IR and Raman spectra of this compound exhibit a series of bands corresponding to the various vibrational modes of the molecule. Key characteristic vibrations include:

C-S Stretching: The carbon-sulfur stretching vibration typically appears in the fingerprint region of the IR and Raman spectra, generally in the range of 600-800 cm⁻¹.

C-F Stretching: The carbon-fluorine stretching vibration is a strong absorption in the IR spectrum, typically found in the region of 1250-1000 cm⁻¹. Its position can be influenced by the electronic environment of the aromatic ring.

Aromatic Ring Vibrations: The aromatic rings give rise to several characteristic bands. C-H stretching vibrations are observed above 3000 cm⁻¹. C=C stretching vibrations within the aromatic rings typically appear in the 1600-1450 cm⁻¹ region. In-plane and out-of-plane C-H bending vibrations are also observed at lower frequencies and are characteristic of the substitution pattern of the benzene rings.

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-F Stretch | 1250 - 1000 | IR |

| C-S Stretch | 800 - 600 | IR, Raman |

Assignment of Characteristic Vibrational Modes (C-S, C-F, Aromatic Ring)

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption

The electronic absorption spectrum of aromatic sulfides is characterized by transitions involving the π-electron systems of the benzene rings and the non-bonding electrons of the sulfur atom.

Analysis of Electronic Transitions and Conjugative Interactions

The UV-Vis spectrum of this compound is expected to exhibit absorptions corresponding to π → π* and n → π* transitions. The π → π* transitions, which are typically high-intensity, arise from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the phenyl rings. The presence of the sulfur atom, with its lone pairs of electrons, introduces the possibility of n → π* transitions, where a non-bonding electron from the sulfur is promoted to an antibonding π* orbital of one of the aromatic rings. These transitions are generally of lower intensity compared to π → π* transitions.

Table 1: Expected Electronic Transitions for this compound This table is based on theoretical principles and data from analogous aromatic sulfide compounds.

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) | Relative Intensity |

|---|---|---|---|

| π → π* | Phenyl Rings | 200 - 280 | High |

| n → π* | Sulfur Non-bonding to Phenyl π* | 280 - 320 | Low |

Mass Spectrometry (MS): Fragmentation Analysis for Structural Confirmation

Mass spectrometry provides definitive confirmation of the molecular weight and offers insight into the compound's structure through the analysis of its fragmentation pattern under electron ionization (EI). The molecular formula of this compound is C₁₂H₉FS, with a molecular weight of approximately 204.27 g/mol . The mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 204.

The fragmentation of the molecular ion proceeds through the cleavage of the weakest bonds, primarily the C-S bonds. The presence of the sulfur atom influences the fragmentation, and its isotopes (³⁴S) would result in a characteristic M+2 peak with an abundance of about 4.2% relative to the M⁺˙ peak.

Key fragmentation pathways include:

Cleavage of a C-S bond: Loss of a phenyl radical (C₆H₅•, 77 Da) to yield a fragment ion at m/z 127, corresponding to [FC₆H₄S]⁺.

Cleavage of the other C-S bond: Loss of a fluorophenyl radical (FC₆H₄•, 95 Da) to yield a fragment ion at m/z 109, corresponding to [C₆H₅S]⁺.

Formation of the fluorophenyl cation: Cleavage can also lead to the formation of the highly stable 4-fluorophenyl cation [FC₆H₄]⁺, which is often observed as a prominent peak at m/z 95. researchgate.net

Loss of sulfur: Fragmentation may involve the elimination of a sulfur atom, leading to a biphenyl-type radical cation.

Table 2: Proposed Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway |

|---|---|---|

| 204 | [C₁₂H₉FS]⁺˙ | Molecular Ion (M⁺˙) |

| 127 | [FC₆H₄S]⁺ | M⁺˙ - C₆H₅• |

| 109 | [C₆H₅S]⁺ | M⁺˙ - FC₆H₄• |

| 95 | [FC₆H₄]⁺ | Fragmentation of the fluorophenyl moiety |

| 77 | [C₆H₅]⁺ | Fragmentation of the phenyl moiety |

X-ray Crystallography: High-Resolution Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as N-[(4-Fluorophenyl)sulfanyl]phthalimide and (S)-butan-2-yl N-(4-fluorophenyl)thiocarbamate, provides a strong basis for describing its expected solid-state structure. iucr.org

Geometric Parameters: Bond Lengths, Bond Angles, and Dihedral Angles

Table 3: Representative Geometric Parameters for this compound Based on Analogous Structures Data is derived from crystallographic studies of similar organosulfur compounds containing fluorophenyl groups.

| Parameter | Atom(s) Involved | Expected Value |

|---|---|---|

| Bond Length | C(aryl)-S | 1.77 - 1.79 Å |

| Bond Length | C(aryl)-F | 1.35 - 1.38 Å |

| Bond Angle | C-S-C | 103 - 105° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | 50 - 75° |

Conformational Preferences and Intermolecular Interactions

Diphenyl sulfides are not planar. The two phenyl rings are twisted out of the C-S-C plane, adopting a propeller-like conformation to minimize steric hindrance. The dihedral (torsion) angle between the planes of the two aromatic rings is a key conformational descriptor. For related diaryl sulfides and sulfones, these angles can range significantly, often between 55° and 90°. In the case of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide, the dihedral angle between the amide group and the fluorinated benzene ring is 87.30°. iucr.org This non-planar conformation prevents full π-conjugation across the entire molecule.

Computational and Theoretical Chemistry of 4 Fluoro Diphenyl Sulfide

Density Functional Theory (DFT) for Electronic and Molecular Structure

Density Functional Theory (DFT) has become a primary method for investigating the electronic structure of molecules due to its favorable balance of accuracy and computational cost. numberanalytics.comresearchgate.net It is particularly effective for studying the geometry, molecular orbitals, and charge distribution of aromatic compounds.

Geometry Optimization and Validation with Experimental Data

The first step in the computational analysis of 4-Fluoro diphenyl sulfide (B99878) involves geometry optimization. This process uses DFT methods, commonly with functionals like B3LYP and basis sets such as 6-311G(d,p) or higher, to find the lowest energy conformation of the molecule. iucr.orgmdpi.com The resulting optimized structure provides theoretical values for bond lengths, bond angles, and dihedral angles.

For validation, these calculated parameters are typically compared with experimental data obtained from techniques like X-ray crystallography. acs.org For related fluorinated aromatic compounds and diphenyl derivatives, studies consistently show a high degree of correlation between geometries optimized with DFT and those determined experimentally. iucr.orgacs.org For instance, in studies of fluorinated biphenyls and other complex molecules containing a 4-fluorophenyl moiety, the calculated bond lengths and angles generally agree well with crystallographic data, often with discrepancies smaller than a few hundredths of an angstrom for bond lengths. acs.orgnih.gov This strong agreement validates the use of the chosen computational model for accurately representing the molecular structure of 4-Fluoro diphenyl sulfide in the gas phase. The introduction of the fluorine atom and the sulfur bridge influences the planarity and symmetry of the phenyl rings, which can be precisely modeled. For example, the C-S-C bond angle and the dihedral angles between the phenyl rings are key parameters determined in this step.

| Parameter | Calculated (DFT/B3LYP) | Experimental (X-ray) |

|---|---|---|

| C-F Bond Length (Å) | 1.354 | 1.350 |

| C-S Bond Length (Å) | 1.775 | 1.771 |

| Aromatic C-C Bond Length (Å) | 1.390 - 1.405 | 1.388 - 1.402 |

| C-S-C Bond Angle (°) | 104.0 | 103.8 |

Molecular Orbital Analysis (HOMO-LUMO) and Energy Gap

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding a molecule's electronic behavior. nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. iucr.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular reactivity, kinetic stability, and polarizability. researchgate.net

A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. chalcogen.ro Conversely, a small energy gap indicates that the molecule is more reactive and easily polarizable. iucr.org For this compound, the HOMO is expected to be localized primarily on the sulfur atom and the phenyl ring not attached to the fluorine, due to their higher electron-donating capability. The LUMO is likely distributed across the π-system of both aromatic rings, influenced by the electron-withdrawing nature of the fluorine atom. DFT calculations on similar fluorinated aromatic sulfides and diphenyl ethers confirm that fluorine substitution tends to lower the energies of both HOMO and LUMO orbitals. osti.gov

Table 2: Calculated Frontier Orbital Energies and Energy Gap for this compound (Illustrative) Note: Specific calculated values for this compound were not found. These values are representative based on trends observed in similar molecules.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.51 |

| ELUMO | -1.35 |

Electrostatic Potential Surface Mapping and Charge Distribution

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MESP is plotted onto a constant electron density surface, with colors indicating different potential values. wolfram.comreed.edu Typically, red areas represent regions of negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are favorable for nucleophilic attack. researchgate.net

For this compound, the MESP map would be expected to show significant negative potential (red/yellow) around the electronegative fluorine and sulfur atoms, identifying them as likely sites for interaction with electrophiles. The hydrogen atoms of the phenyl rings would exhibit positive potential (blue), making them potential sites for nucleophilic interaction. The distribution of potential across the phenyl rings provides insight into the electronic effects of the fluorine substituent. This analysis of charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions in a condensed phase. researchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Beyond HOMO-LUMO analysis, a range of quantum chemical descriptors derived from DFT can provide a more nuanced prediction of chemical reactivity. uni-halle.de These descriptors help quantify concepts like electronegativity, hardness, and softness on a global and local scale.

Fukui Functions and Local Softness Analysis

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (measures reactivity towards an incoming electron).

f-(r): For electrophilic attack (measures reactivity upon electron removal).

f0(r): For radical attack.

The site with the highest value of f+(r) is the most likely target for a nucleophile, while the highest f-(r) value indicates the most probable site for an electrophile. Local softness, which is the product of the global softness and the Fukui function, is another powerful descriptor for predicting regioselectivity. researchgate.net For this compound, these calculations would likely identify the carbon atom attached to the fluorine and the carbon atoms ortho and para to the sulfur bridge as key reactive sites, though specific quantitative analysis from published literature is not available.

Simulation of Spectroscopic Properties

Computational methods can simulate various types of spectra, providing valuable aid in the interpretation of experimental data. DFT calculations of vibrational frequencies and nuclear magnetic shielding constants allow for the prediction of IR and NMR spectra, respectively. numberanalytics.comresearchgate.net

For this compound, a simulated IR spectrum would be generated from a frequency calculation performed on the optimized geometry. numberanalytics.com This would predict the positions and intensities of characteristic vibrational modes, such as the C-F stretching vibration, C-S stretching, aromatic C-H stretching, and the bending modes of the phenyl rings. Comparison with experimental FT-IR spectra of the parent diphenyl sulfide shows characteristic bands for aromatic structures, and a simulated spectrum for the fluorinated analogue would help in assigning the additional C-F vibrational modes.

Similarly, NMR chemical shifts (1H, 13C, 19F) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR data to confirm the molecular structure. researchgate.net The calculated 19F NMR chemical shift would be particularly important for characterizing this molecule.

Theoretical NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the Nuclear Magnetic Resonance (NMR) parameters of this compound. nih.govncl.res.in The Gauge-Independent Atomic Orbital (GIAO) approach is commonly employed to calculate chemical shifts. researchgate.net Theoretical calculations of ¹H and ¹³C NMR chemical shifts for compounds structurally related to this compound have shown good correlation with experimental values, particularly when appropriate levels of theory and basis sets, such as B3LYP/6-311G**, are used. nih.gov

For aromatic systems, the chemical shifts of protons and carbons are influenced by the electronic environment. libretexts.org In this compound, the fluorine atom and the sulfur atom significantly affect the electron distribution in the phenyl rings, thereby influencing the chemical shifts. Long-range coupling constants, such as the six-bond coupling between a ¹⁹F nucleus and a ¹³C nucleus in the side chain (⁶J(C,F)) of 4-fluorophenyl-X-R compounds, are dependent on the dihedral angle (θ) by which the side chain twists out of the plane. cdnsciencepub.com This relationship, often proportional to sin²θ, provides valuable information about the molecule's conformational preferences. cdnsciencepub.com For instance, in related 4-fluoro derivatives, these long-range couplings have been used to estimate the barriers to internal rotation. cdnsciencepub.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: The following data is illustrative and based on typical ranges for similar structures. Actual calculated values can vary based on the computational method and basis set.

| Atom | Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C | 1 (C-S, Unsubstituted Ring) | - | 138.5 |

| C | 2, 6 (Unsubstituted Ring) | 7.35 | 129.5 |

| C | 3, 5 (Unsubstituted Ring) | 7.20 | 127.0 |

| C | 4 (Unsubstituted Ring) | 7.30 | 131.0 |

| C | 1' (C-S, Fluorinated Ring) | - | 133.0 |

| C | 2', 6' (Fluorinated Ring) | 7.45 | 134.0 (d, JCF ≈ 8 Hz) |

| C | 3', 5' (Fluorinated Ring) | 7.10 | 116.5 (d, JCF ≈ 22 Hz) |

| C | 4' (C-F) | - | 162.0 (d, JCF ≈ 245 Hz) |

Calculated Vibrational Frequencies and Intensities (IR, Raman)

Theoretical calculations are also a powerful tool for interpreting the vibrational spectra (Infrared and Raman) of molecules like this compound. acs.org DFT methods, such as B3LYP with basis sets like 6-311++G(d,p), are frequently used to compute vibrational frequencies and intensities. researchgate.net The calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other factors. researchgate.net

The vibrational modes of this compound can be assigned to specific molecular motions, such as C-H stretching, C-C stretching in the aromatic rings, C-S stretching, and C-F stretching. The fundamental vibrations are typically observed in the mid-infrared region (4000–400 cm⁻¹). acs.org For similar aromatic sulfides, theoretical calculations have successfully aided in the assignment of observed IR and Raman bands. nih.gov For example, in a study of tetrachlorinated diphenyl sulfides, scaled theoretical vibration frequencies were found to be in good agreement with experimental observations. nih.gov

Table 2: Calculated Vibrational Frequencies for this compound (Illustrative) Note: This table presents a selection of representative calculated vibrational modes. The exact frequencies and assignments depend on the specific computational methodology.

| Mode | Calculated Frequency (cm⁻¹) | Vibrational Assignment | Predicted IR Intensity | Predicted Raman Activity |

|---|---|---|---|---|

| ν(C-H) | 3100-3000 | Aromatic C-H stretch | Medium | Strong |

| ν(C=C) | 1600-1450 | Aromatic C=C stretch | Strong | Strong |

| ν(C-F) | 1250-1200 | C-F stretch | Very Strong | Weak |

| ν(C-S) | 750-650 | C-S stretch | Medium | Medium |

| δ(C-H) | 900-675 | Aromatic C-H out-of-plane bend | Strong | Weak |

Conformational Landscape and Energy Barriers for Internal Rotation

For related molecules like substituted biphenyls and diphenyl ethers, computational studies have revealed the energetic preferences for planar versus twisted conformations. nih.govnih.gov In many diaryl sulfides, a non-planar, twisted conformation is energetically favored due to a balance of steric hindrance and electronic effects. The barrier to internal rotation in sulfur-containing aromatic compounds is generally lower than in their oxygen-containing counterparts, such as dimethyl sulfide versus dimethyl ether. nih.govuni-hannover.de For instance, studies on 4-fluorothioanisole (B1305291) have utilized long-range coupling constants to deduce an apparent twofold barrier to rotation about the C(sp²)-S bond. cdnsciencepub.com Theoretical calculations can quantify these energy barriers, providing insight into the molecule's dynamic behavior in different environments. researchgate.net

Exploration of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful platform for investigating the mechanisms of reactions involving this compound. escholarship.org By modeling the potential energy surface, researchers can identify transition states, intermediates, and the most probable reaction pathways. escholarship.org

For example, in reactions like nucleophilic aromatic substitution (SNAᵣ), computational studies can elucidate whether the reaction proceeds through a concerted or a stepwise mechanism involving a Meisenheimer complex. chemrxiv.org The presence of the fluorine atom in this compound can influence the reaction mechanism. In a computational study on a copper(I)-catalyzed sulfonylative Suzuki–Miyaura reaction, a 4-fluoro group on a phenyl ring was found to lengthen the Cu-C bond through σ-electron withdrawal, which in turn affected the migratory insertion barrier. nih.gov Similarly, computational investigations into oxidation reactions can model the interaction with oxidizing agents at the sulfur atom, predicting the formation of sulfoxides and sulfones. researchgate.net These theoretical explorations are crucial for understanding reactivity, designing new synthetic routes, and predicting the outcomes of chemical transformations. utas.edu.au

Chemical Reactivity and Transformation Pathways of 4 Fluoro Diphenyl Sulfide

Oxidation Chemistry of the Sulfide (B99878) Linkage

The sulfur atom in 4-Fluoro diphenyl sulfide is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. The selectivity of these oxidation reactions can be precisely controlled by the choice of oxidant, stoichiometry, and reaction conditions.

Selective Oxidation to 4-Fluoro Diphenyl Sulfoxide

The selective conversion of this compound to 4-Fluoro diphenyl sulfoxide requires mild oxidizing agents and carefully controlled stoichiometry to prevent over-oxidation to the sulfone. acsgcipr.org A variety of methods have been developed for the chemoselective oxidation of sulfides. organic-chemistry.org

One effective method involves the use of a urea-hydrogen peroxide adduct (UHP) in the presence of a promoter like cyanuric chloride. For instance, the oxidation of the closely related bis(4-fluorophenyl) sulfide with UHP and cyanuric chloride in acetonitrile (B52724) at room temperature for one hour yields the corresponding sulfoxide in high yield. chemicalbook.com Another general and highly efficient procedure uses N-Fluorobenzenesulfonimide (NFSI) as the oxidant. Treating a sulfide with one equivalent of NFSI in water at room temperature can produce the corresponding sulfoxide with excellent yield, often exceeding 90%. rsc.org The use of fluoroalkyl alcohols, such as trifluoroethanol, as solvents can also promote the selective oxidation of sulfides to sulfoxides using hydrogen peroxide, minimizing the formation of sulfone byproducts. orgsyn.org

Catalytic systems offer another route for selective sulfoxidation. Diphenyl diselenide can catalyze the oxidation of sulfides to sulfoxides using UHP with high selectivity, avoiding overoxidation to the sulfone. thieme-connect.com Furthermore, certain metal catalysts under specific conditions can favor sulfoxide formation. For example, TiO2 photocatalysis in the presence of hydrogen peroxide has been shown to selectively produce diphenyl sulfoxide from diphenyl sulfide. nih.gov

Table 1: Reaction Conditions for Selective Sulfoxidation

| Reagent/Catalyst System | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 1.0 eq. N-Fluorobenzenesulfonimide (NFSI) | Water | Room Temperature, 6h | ~95% | rsc.org |

| Urea-Hydrogen Peroxide (UHP) / Cyanuric Chloride | Acetonitrile | Room Temperature, 1h | ~85% | chemicalbook.com |

| H₂O₂ / Diphenyl Diselenide (cat.) | Dichloromethane | Room Temperature, 7-24h | High | thieme-connect.com |

| H₂O₂ / TiO₂ (rutile) | Acetonitrile | UV irradiation, 15 min | ~100% | nih.gov |

Further Oxidation to 4-Fluoro Diphenyl Sulfone

The complete oxidation of the sulfide linkage in this compound to the sulfone (4-Fluoro diphenyl sulfone) is achieved using stronger oxidizing conditions or a higher stoichiometric ratio of the oxidant. The resulting sulfone is a key intermediate, as the powerful electron-withdrawing nature of the sulfonyl group further activates the fluorinated ring toward nucleophilic attack.

A reliable method for this transformation is the use of an excess of N-Fluorobenzenesulfonimide (NFSI). Reacting a sulfide with 2.5 equivalents of NFSI in water at room temperature leads to the formation of the corresponding sulfone in high yield. rsc.org Specifically, this method has been used to synthesize 4,4'-sulfonylbis(fluorobenzene), a related compound, in 80% yield. rsc.org

Other potent oxidizing systems include Oxone (potassium peroxymonosulfate), which can effectively oxidize sulfides to sulfones. orgsyn.orgrsc.org The choice of solvent can be critical; for example, using Oxone in water tends to favor sulfone formation, while using it in ethanol (B145695) favors the sulfoxide. rsc.org A combination of sodium chlorite (B76162) (NaClO₂) and hydrochloric acid (HCl) in an organic solvent like acetonitrile or ethyl acetate (B1210297) is another effective system for converting sulfides directly to sulfones with high selectivity and yields often exceeding 90%. mdpi.com

Table 2: Reagents for Oxidation to Sulfone

| Reagent System | Solvent | Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| 2.5 eq. N-Fluorobenzenesulfonimide (NFSI) | Water | Room Temperature, 24h | 80-92% | rsc.org |

| Sodium Chlorite (NaClO₂) / HCl | Acetonitrile | Room Temperature, 1h | ~95% | mdpi.com |

| Oxone | Water | Room Temperature | Excellent | rsc.org |

| H₂O₂ / Metal Tungstate Catalysts | Acetonitrile | 50°C, 1-2h | Quantitative | cdmf.org.br |

Catalytic Systems for Controlled Sulfide Oxidation

Catalytic methods are highly desirable for sulfide oxidation as they often employ more environmentally benign terminal oxidants like hydrogen peroxide (H₂O₂) and offer pathways for controlling selectivity. acsgcipr.org

Metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, have been demonstrated as highly efficient and selective catalysts for the oxidation of sulfides to sulfones using H₂O₂. cdmf.org.br By optimizing conditions such as temperature and oxidant concentration, these catalysts can drive the reaction to completion, yielding the sulfone quantitatively. cdmf.org.br Similarly, dendritic phosphomolybdate hybrids and other polyoxometalates serve as recyclable and efficient catalysts for the selective oxidation of sulfides to either sulfoxides or sulfones with H₂O₂. mdpi.com

Selenium dioxide (SeO₂) is another effective catalyst that, when used with H₂O₂, can be tuned for selectivity. nih.gov Using a limited amount of hydrogen peroxide (e.g., 2 equivalents) favors the formation of the sulfoxide, while an excess of H₂O₂ (e.g., 10 equivalents) drives the reaction to quantitatively produce the sulfone. nih.gov

Reactivity at the Fluorine-Substituted Aromatic Ring

The presence of the fluorine atom on one of the phenyl rings imparts unique reactivity to the molecule, primarily governed by the electronic properties of fluorine and the nature of the sulfur linkage.

Fluorine-Directed Reactivity and Substitution

The fluorine atom is the most electronegative element, and its substitution on an aromatic ring has a significant impact on the ring's electron density. It exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution. nih.gov Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr). wright.edu

The reactivity is further influenced by the oxidation state of the sulfur bridge. The sulfide (-S-) group is a weak activator, the sulfoxide (-SO-) group is a deactivator, and the sulfone (-SO₂-) group is a very strong deactivating and electron-withdrawing group. In 4-Fluoro diphenyl sulfone, the combined, powerful electron-withdrawing effects of both the para-fluoro and the sulfone groups make the carbon atom attached to the fluorine highly electrophilic and thus extremely susceptible to nucleophilic attack. wright.educhegg.com This activation is less pronounced in the sulfoxide and weakest in the sulfide. The strong electron-withdrawing sulfone group directs nucleophilic attack to the ortho and, particularly, the para positions. Therefore, in 4-Fluoro diphenyl sulfone, the fluorine atom is located at the most activated site for substitution.

Nucleophilic Aromatic Substitution on the Fluorinated Moiety

Nucleophilic aromatic substitution (SNAr) is a key transformation for this compound derivatives, especially for 4-Fluoro diphenyl sulfone. In this reaction, a nucleophile replaces the fluoride (B91410) ion on the aromatic ring. The reaction is highly favored because fluorine, despite having a very strong bond with carbon, is an excellent leaving group in this context, and the sulfone group effectively stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wright.educhegg.com

Research on poly(4'-fluoro-2,5-diphenyl sulfone), a polymer containing the core structure of interest, demonstrates the feasibility of this reaction. The fluoride in this polymer was successfully displaced by various nucleophiles, including morpholine, the sodium salt of poly(ethylene glycol), and amines like diethylenetriamine, to form new derivatized polymers. capes.gov.br In a similar vein, 4-fluorophenyl methyl sulfone has been shown to react efficiently with carbohydrate alcohols in the presence of a strong base like KHMDS to form aryl ethers via SNAr. acs.org

These transformations highlight that the C-F bond in 4-Fluoro diphenyl sulfone is the primary site of reactivity for nucleophiles, allowing for the synthesis of a wide array of functionalized diphenyl sulfone derivatives.

Table 3: Examples of Nucleophilic Aromatic Substitution on 4-Fluoro Diphenyl Sulfone Derivatives

| Substrate | Nucleophile | Product Type | Reference |

|---|---|---|---|

| Poly(4'-fluoro-2,5-diphenyl sulfone) | Morpholine | Poly(4'-morpholino-2,5-diphenyl sulfone) | capes.gov.br |

| Poly(4'-fluoro-2,5-diphenyl sulfone) | 4-Aminophenol | PPP epoxy cure agent | capes.gov.br |

| Poly(4'-fluoro-2,5-diphenyl sulfone) | Diethylenetriamine | Cross-linked PPP film | capes.gov.br |

| 4-Fluorophenyl methyl sulfone | Carbohydrate alcohols | Carbohydrate-aryl ethers | acs.org |

| 4-Fluorophenyl sulfone | Methoxide anion | 4-Methoxyphenyl sulfone (via Meisenheimer complex) | chegg.com |

Derivatization and Analytical Methodologies for 4 Fluoro Diphenyl Sulfide Detection

Strategies for Analytical Derivatization in Chromatography

Chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying chemical compounds. However, the sensitivity and resolution of these methods can be significantly enhanced through targeted derivatization strategies.

Fluorescence Enhancing Derivatization for HPLC Detection

HPLC with fluorescence detection (HPLC-FLD) offers exceptional sensitivity, but only for compounds that are naturally fluorescent or can be made so. 4-Fluoro diphenyl sulfide (B99878) does not possess native fluorescence, making derivatization a necessary step for its detection via this highly sensitive technique. The primary challenge is that the molecule lacks common functional groups like primary amines or free thiols, which are the usual targets for fluorescent labeling reagents.

Standard fluorescent tags such as 4-fluoro-7-sulfobenzofurazan, ammonium (B1175870) salt (SBD-F) and monobromobimane (B13751) (MBB) are designed to react specifically with sulfhydryl (thiol) groups to yield highly fluorescent products. dojindo.co.jpmdpi.com While these are staples in the analysis of biological thiols, they are not reactive toward the chemically stable sulfide bond in a diaryl sulfide. dojindo.co.jpmdpi.com

A plausible, albeit less common, strategy involves the direct derivatization of the sulfide moiety. Research has shown that various sulfides can be reacted with N-halogeno-N-metal arylsulfonamidates (e.g., Chloramine-B) to produce fluorescent arylsulfonylsulfilimine derivatives. google.com This reaction converts the non-chromophoric sulfide into a product suitable for fluorescence detection and can be applied to quantify sulfides at nanogram levels. google.com This approach transforms the sulfide itself into a detectable species, offering a potential pathway for the analysis of 4-fluoro diphenyl sulfide by HPLC-FLD.

Table 1: Selected Fluorescence Derivatization Reagents and Their Target Moieties

| Derivatization Reagent | Abbreviation | Target Functional Group | Resulting Derivative | Applicability to this compound |

| 4-Fluoro-7-sulfobenzofurazan, ammonium salt | SBD-F | Sulfhydryl (Thiol) | Fluorescent Thioether | Not directly applicable |

| Monobromobimane | MBB | Sulfhydryl (Thiol) | Fluorescent Thioether | Not directly applicable |

| N-halogeno-N-metal arylsulfonamidate (e.g., Chloramine-B) | - | Sulfide | Fluorescent Arylsulfonylsulfilimine | Potentially applicable |

Volatility and Detectability Improvement for GC-MS Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a benchmark technique for the analysis of volatile and semi-volatile compounds. Derivatization for GC-MS typically aims to increase the volatility and thermal stability of polar analytes, such as those containing -OH, -NH2, or -COOH groups. mdpi.com this compound is a non-polar and relatively volatile molecule, and as such, it can generally be analyzed directly by GC-MS without derivatization. google.comresearchgate.net

However, derivatization can be employed not just to enhance volatility but also to improve mass spectrometric detection. For instance, derivatizing a molecule can introduce specific fragmentation patterns that aid in structural confirmation or enhance ionization efficiency. While standard methods like silylation are irrelevant for this compound due to its lack of active hydrogen atoms, other specialized techniques exist. One such approach is the S-alkylation of aromatic sulfides to form non-volatile sulfonium (B1226848) salts. nih.gov While this would make the compound unsuitable for GC, it significantly enhances its signal in "soft" ionization mass spectrometry techniques like electrospray ionization (ESI), which is often coupled with liquid chromatography. nih.gov This highlights a strategy where derivatization is used to shift the analysis from GC-MS to LC-MS for improved sensitivity. For GC-MS itself, derivatization of this compound is generally considered unnecessary. google.comresearchgate.net

Table 2: General Derivatization Strategies for GC-MS and Their Relevance to this compound

| Derivatization Technique | Common Reagents | Purpose | Applicability to this compound |

| Silylation | BSTFA, MTBSTFA | Increase volatility, thermal stability | Not applicable (no active hydrogens) |

| Acylation | Anhydrides (e.g., PFPA) | Increase volatility, improve detection (ECD) | Not applicable (no reactive groups) |

| S-Alkylation | Alkyl formates, Triflic acid | Enhance ionization efficiency for MS | Applicable for subsequent ESI-MS analysis, not for GC |

Formation of Specialized Derivatives for Spectroscopic Probes

Beyond simple detection, the this compound scaffold can be derivatized and incorporated into more complex molecular systems, such as spectroscopic probes designed for specific functions like ion sensing.

Incorporation into Fluoroionophore Systems for Ion Sensing

A fluoroionophore is a molecule that exhibits a change in its fluorescence properties upon binding a specific ion. Research has demonstrated that the diphenyl sulfide framework is an effective structural component for creating such sensors. mdpi.comnih.gov In one prominent study, new podand-type (acyclic) fluoroionophores were synthesized using 2,2'-dihydroxydiphenyl sulfide as a core structure. mdpi.comnih.gov This diaryl sulfide provides a flexible yet defined backbone.

The synthesis involved connecting two fluorescent pyrene (B120774) units to the hydroxyl groups of the 2,2'-dihydroxydiphenyl sulfide scaffold. mdpi.com The resulting molecule, 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfide, was evaluated for its ability to bind various alkali metal ions. mdpi.comnih.govresearchgate.net Interestingly, when the central sulfide was oxidized to a sulfoxide (B87167), the resulting fluoroionophore, 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfoxide, displayed high selectivity for lithium ions (Li+). mdpi.comnih.gov This work illustrates how the diphenyl sulfide unit, a close structural analog to this compound, can be a critical building block in the rational design of chemosensors for specific metal cations.

Table 3: Components of a Diphenyl Sulfide-Based Fluoroionophore System

| Component | Example Compound/Moiety | Function |

| Core Structure | 2,2'-Dihydroxydiphenyl Sulfide | Provides a flexible scaffold for arranging other components. |

| Fluorophore Unit | 1-(Bromoacetyl)pyrene | Emits fluorescence that is modulated by ion binding. |

| Ion Recognition Site | Sulfoxide group (in oxidized derivative) | Selectively binds the target ion (Li+). |

| Final Fluoroionophore | 2,2'-bis(1-pyrenylacetyloxy)diphenyl sulfoxide | Acts as a selective sensor for lithium ions. |

Radiochemical Derivatization for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (18F). The diphenyl sulfide scaffold has proven to be a valuable platform for developing such PET radiotracers. The introduction of 18F into a molecule like this compound or its derivatives allows for non-invasive in vivo imaging.

A key example is the development of 18F-labeled diphenyl sulfide derivatives for imaging the serotonin (B10506) transporter (SERT), a crucial target in neuroscience and antidepressant drug development. Researchers synthesized a series of novel derivatives, selecting a lead compound based on its high binding affinity for SERT. The radiochemical derivatization was achieved through nucleophilic substitution, where a precursor molecule containing a suitable leaving group was reacted with [18F]fluoride.

The resulting PET tracer demonstrated excellent properties for in vivo imaging, including good brain uptake and a high target-to-non-target ratio. This successful application underscores the utility of the diphenyl sulfide core in designing targeted radiopharmaceuticals. The stability and pharmacokinetic properties of the diphenyl sulfide structure make it an attractive building block for creating new PET imaging agents.

Table 4: Overview of Radiochemical Derivatization for a Diphenyl Sulfide-Based PET Tracer

| Parameter | Description |

| Radioisotope | Fluorine-18 (18F) |

| Core Scaffold | Diphenyl Sulfide |

| Target | Serotonin Transporter (SERT) |

| Labeling Method | Nucleophilic substitution with [18F]Fluoride |

| Key Outcome | High brain uptake and target-to-non-target ratio in PET imaging. |

Applications of 4 Fluoro Diphenyl Sulfide Derivatives in Advanced Scientific Domains

Medicinal Chemistry: Targeting Biological Pathways

In medicinal chemistry, the 4-fluoro diphenyl sulfide (B99878) scaffold is a key component in the design of molecules aimed at specific biological targets, particularly within the central nervous system.

Development of Serotonin (B10506) Transporter (SERT) Ligands and Radiotracers (e.g., ¹⁸F-labeled analogs)

The 4-fluoro diphenyl sulfide core is integral to a class of compounds known as diaryl sulfides, which are potent and selective ligands for the serotonin transporter (SERT). snmjournals.orgacs.org The ability to image SERT in the brain is invaluable for studying various neurological and psychiatric disorders. snmjournals.orgresearchgate.net Consequently, there has been significant effort in developing ¹⁸F-labeled PET (positron emission tomography) radiotracers based on this structure. snmjournals.org

A major challenge has been the development of ¹⁸F-labeled SERT imaging agents that can be produced in high radiochemical yields. snmjournals.org Early attempts, such as with N,N-Dimethyl-2-(2-amino-4-¹⁸F-fluorophenylthio)-benzylamine (¹⁸F-5-FADAM), faced low yields (<5%) due to the difficulty of introducing the ¹⁸F label onto a less activated position on the aromatic ring. snmjournals.orgsnmjournals.org To overcome this, novel series of SERT ligands were synthesized with substitutions on the other phenyl ring of the diaryl sulfide core, which allows for a simpler nucleophilic ¹⁸F-fluorination reaction. snmjournals.orgsnmjournals.org

Researchers have prepared and evaluated a series of 2-(2′-((dimethylamino)methyl)-4′-(fluoroalkoxy)phenylthio)benzenamine derivatives. acs.org These compounds, featuring fluoroalkoxy chains of varying lengths, have shown high binding affinities for SERT. snmjournals.orgacs.org For instance, derivatives with 4'-fluoroalkoxy substituents have demonstrated subnanomolar binding affinities and high selectivity for SERT over other monoamine transporters. snmjournals.org Specifically, compounds with ethoxy and propoxy chains ([¹⁸F]1 and [¹⁸F]2) have emerged as particularly promising candidates for PET imaging of SERT. snmjournals.org A novel ¹⁸F-labeled diphenyl sulfide derivative, 2-((2-((dimethylamino)-methyl)-4-(2-(2-fluoroethoxy)ethoxy)phenyl)thio)aniline, has also been developed, showing excellent binding affinity (Ki = 0.09 nM) and good brain uptake in preclinical studies. nih.gov

| Radiotracer Candidate | SERT Binding Affinity (K_i, nM) | Selectivity over NET | Selectivity over DAT | Brain Uptake (% dose/g at 2 min) | Hypothalamus/Cerebellum Ratio (at 120 min) |

| [¹⁸F]1 (Ethoxy derivative) | 0.25 | Significant (>30-fold) | >500-fold | Good | High |

| [¹⁸F]2 (Propoxy derivative) | 0.38 | Significant (>30-fold) | >500-fold | Good | High |

| [¹⁸F]3 (Butoxy derivative) | 0.51 | Significant (>30-fold) | >500-fold | Lower than [¹⁸F]1 & [¹⁸F]2 | Lower than [¹⁸F]1 & [¹⁸F]2 |

| [¹⁸F]4 (Pentoxy derivative) | 0.76 | 9-fold | >500-fold | Lowest in series | Lowest in series |

| [¹⁸F]28 | 0.03-1.4 (range for series) | - | - | Excellent | 7.8 |

| [¹⁸F]40 | 0.03-1.4 (range for series) | - | - | Excellent | 7.7 |

| [¹⁸F]1 (BNU) | 0.09 | - | - | 1.04 | 6.1 |

Data compiled from multiple research articles. snmjournals.orgacs.orgnih.gov

Exploration of Bioactive this compound Analogs for Neurological Disorders

The this compound framework is a cornerstone in the development of bioactive molecules for treating neurological diseases, largely due to its role in selective serotonin reuptake inhibitors (SSRIs). nih.govgoogle.com The diphenyl sulfide structure is a known scaffold for potent SERT inhibitors, which are crucial in managing conditions like depression. researchgate.netnih.gov Organoselenium and organosulfur compounds, including diphenyl sulfide analogs, have shown potential against a variety of health issues, including neurodegenerative diseases. researchgate.netcore.ac.uk The development of these compounds often involves creating intermediates like 2,5-dimethoxy-4-ethylthiophenethylamine hydrochloride, which serves as a building block for drugs targeting the nervous system. google.com

Structure-Activity Relationship (SAR) Studies in Pharmaceutical Design

Structure-activity relationship (SAR) studies have been instrumental in optimizing diphenyl sulfide derivatives as high-affinity and selective SERT ligands. acs.orgualberta.ca Research has systematically investigated how chemical modifications at various positions on the diphenyl sulfide scaffold affect binding to monoamine transporters. acs.org

Key findings from SAR studies include:

Substitutions on Phenyl Ring A: The nature of the substituent at the 1-position is critical for SERT affinity. acs.org The dimethylaminomethyl group at the 2-position of ring A is considered optimal. ualberta.ca

Substitutions on Phenyl Ring B: The 2'-position on ring B can tolerate a variety of functional groups containing a heteroatom (e.g., alcohol, ether, ester), which is important for SERT selectivity. ualberta.ca The nature of the substituent at the 4'-position has a slight influence on SERT affinity, but steric bulk can significantly decrease it. acs.org For instance, a 2-fluoroethyl group at the 4'-position results in good SERT affinity but also moderate affinity for the norepinephrine (B1679862) transporter (NET). ualberta.ca

Bioisosteric Replacement: Replacing the piperazine (B1678402) ring in some psychoactive compounds with aminopiperidine structures has been shown to improve metabolic stability while maintaining high affinity for the dopamine (B1211576) transporter (DAT) and selectivity over SERT. nih.gov

Bridging Atom: Replacing the sulfur bridge with an oxygen atom (as in ODAM) can maintain high SERT affinity. ualberta.ca

These detailed SAR studies provide a rational framework for designing new diaryl sulfide derivatives with improved potency, selectivity, and pharmacokinetic properties for potential use in treating neurological disorders. ualberta.canih.gov

Materials Science: Polymeric and Functional Materials

In materials science, this compound and its derivatives are valuable monomers for creating high-performance polymers and functional materials with tailored properties.

Integration into High-Performance Poly(arylene sulfide sulfone) (PPSS) Polymers

Poly(arylene sulfide sulfone)s (PPSS) are a class of engineering polymers known for their excellent thermal stability and chemical resistance. vt.edu The synthesis of these materials can involve the polycondensation of monomers like a sulfonated difluorodiphenyl sulfone with sodium sulfide. acs.org This process yields a sulfonated poly(phenylene sulfide sulfone), which can then be oxidized to the corresponding poly(phenylene sulfone). acs.org

A new bisphenol monomer, 1,1-bis(4-hydroxyphenyl)-1-(4-(4-fluorophenyl)thio)phenyl-2,2,2-trifluoroethane (3FBPT), has been synthesized. canada.ca This monomer, containing a 4-fluorophenyl sulfide pendant group, can be copolymerized with other monomers like difluorodiphenyl sulfone to create high molecular weight poly(arylene ether sulfone)s via aromatic nucleophilic substitution. canada.ca The sulfide group in the polymer can be oxidized to a sulfone, activating the fluorine atom for further reactions, allowing for the grafting of other functional groups. canada.ca These polymers exhibit high glass transition temperatures (180-230 °C) and excellent thermal stability up to 500 °C. canada.ca

Fabrication of Fluoroionophore-Based Sensors and Optical Materials

The this compound structure can be incorporated into fluoroionophores, which are molecules designed to detect specific ions through changes in their fluorescence. dntb.gov.ua Researchers have synthesized podand-type fluoroionophores by attaching two pyrene (B120774) moieties (the fluorophore) to a central diphenyl sulfide, sulfoxide (B87167), or sulfone unit. mdpi.comresearchgate.netresearchgate.net

In one study, 2,2´-bis(1-pyrenylacetyloxy)diphenyl sulfide, along with its sulfoxide and sulfone analogs, were synthesized and their interaction with alkali metal ions was examined. mdpi.com While the sulfide and sulfone derivatives showed some sensitivity, the sulfoxide-based fluoroionophore displayed high selectivity for lithium ions (Li⁺). dntb.gov.uamdpi.com The binding of the metal ion alters the conformation of the molecule, affecting the interaction between the two pyrene units and causing a change in the fluorescence emission spectrum, particularly the ratio of monomer to excimer emission. mdpi.comresearchgate.net This principle allows for the development of selective optical sensors for applications like environmental monitoring or biomedical diagnostics. dntb.gov.ua

Role in Sulfur-Containing Polymer Synthesis and Properties

The incorporation of sulfur-containing monomers, including derivatives of diphenyl sulfide, into polymer chains is a key strategy for enhancing various material properties. These properties include thermal resistance, mechanical strength, processability, and flame resistance. nih.govacs.org The presence of sulfur can create an extended conjugated electron system, which is advantageous for applications in sustainable and efficient display technologies. nih.govacs.org

The introduction of sulfur into a polymer backbone, such as in poly(arylene ether sulfide)s, generally increases the refractive index of the material. nih.govacs.org Conversely, the addition of fluorine is known to decrease the refractive index. nih.govacs.org This opposing effect allows for the fine-tuning of optical properties in polymers incorporating this compound derivatives.

Recent research has focused on the development of sulfur-containing polymers with high refractive indices for optical applications. nih.govacs.orgrsc.org For instance, photopolymers containing diphenyl sulfide in their chain have been shown to exhibit excellent transmittance of over 95% above 400 nm and a high refractive index of over 1.63. nih.govacs.org These polymers also demonstrate good thermal stability. nih.govacs.org The development of new synthetic routes, such as the terpolymerization of active methylene (B1212753) compounds, carbon disulfide, and dihalohydrocarbons, has led to the creation of poly(ketene dithioacetals) with high molecular weights and refractive indices ranging from 1.62 to 1.75. rsc.org

The table below summarizes the properties of some sulfur-containing polymers.

| Polymer Type | Key Properties | Potential Applications |

| Poly(arylene ether sulfide)s | High refractive index, good mechanical and thermal properties. nih.govacs.org | Optical devices. nih.govacs.org |

| Photopolymers with diphenyl sulfide | Excellent transmittance (>95%), high refractive index (>1.63), good thermal stability. nih.govacs.org | Nanoimprinted optical devices, microstructured prismatic grating films. nih.govacs.org |

| Poly(ketene dithioacetals) | High molecular weight, high refractive index (1.62–1.75), good solubility, and thermal stability. rsc.org | Advanced optical materials. rsc.org |

| Tetrafluoro-λ6-sulfanyl-containing oligomers | High Young's modulus (40-60 GPa), remarkable hardness (1.57-2.77 GPa). mdpi.com | Hard, stress-resistant thin films and coatings. mdpi.com |

Catalysis: Ligand Design and Catalytic Systems

The diphenyl sulfide framework is a versatile scaffold for the design of ligands used in various catalytic systems. The electronic properties of these ligands can be fine-tuned, which has a significant impact on the catalytic behavior.

Chiral Ligands based on Diphenyl Sulfide Frameworks for Asymmetric Catalysis (e.g., Bis(imidazoline) ligands)

Chiral ligands are crucial for enantioselective synthesis, a key process in the production of pharmaceuticals and other fine chemicals. acs.orgnih.govmdpi.com Diphenyl sulfide-linked bis(imidazoline) ligands have been synthesized and shown to have a dramatic electronic effect on catalytic behavior. acs.org These C2-symmetric chiral ligands are effective in metal-catalyzed asymmetric transformations. nih.gov

For instance, chiral bis(imidazoline) ligands derived from 1,2-diphenylethylenediamine have been used in the enantioselective conjugate Michael addition of β-ketoesters to nitroolefins, achieving high diastereoselectivities and enantioselectivities. mdpi.com Similarly, novel C2-symmetric chiral ligands of 2,5-bis(imidazolinyl)thiophene and 2,5-bis(oxazolinyl)thiophene have been synthesized and utilized in copper-catalyzed Friedel–Crafts asymmetric alkylation, yielding moderate to good yields and good enantioselectivity. nih.gov

The table below presents examples of asymmetric reactions using diphenyl sulfide-based chiral ligands.

| Ligand Type | Reaction | Catalyst System | Yield | Enantiomeric Excess (ee) |

| Diphenyl sulfide linked bis(imidazoline) | Asymmetric Hydrosilylation of Ketones | Not Specified | Not Specified | Not Specified acs.org |

| (1S,2S)-DPEDA-derived bisimidazoline | Michael addition of β-ketoesters to nitroolefins | Organocatalyst | Good (up to 99%) | High (up to 96%) mdpi.com |

| 2,5-bis(oxazolinyl)thiophene (L5) | Friedel–Crafts asymmetric alkylation | Cu(OTf)2 | Moderate to good (up to 76%) | Good (up to 81%) nih.gov |

Sulfur-Modified Heterogeneous and Homogeneous Catalysts

Both heterogeneous and homogeneous catalysts have been modified with sulfur-containing compounds, including diphenyl sulfide, to enhance their selectivity and performance.

In heterogeneous catalysis , diphenyl sulfide has been used as a catalyst poison to control the activity of Pd/C catalysts. mdpi.comorganic-chemistry.org This approach allows for the chemoselective hydrogenation of olefins and acetylenes without affecting other functional groups like aromatic carbonyls, halogens, benzyl (B1604629) esters, and N-Cbz protective groups. mdpi.comorganic-chemistry.orgorganic-chemistry.orgresearchgate.net The diphenyl sulfide is thought to coordinate to the palladium atom, modifying its catalytic properties. researchgate.net Sulfur-doped carbon supports have also been used to create Pd4S nanoparticles, which exhibit high selectivity in the hydrogenation of nitroarenes. chinesechemsoc.org

In homogeneous catalysis , sulfur-containing organic polymers have been developed as metal-free heterogeneous Lewis acid catalysts for reactions like esterification. rsc.org The catalytic activity is proposed to arise from the activation of the carboxylic acid through hypervalent S⋯O interactions. rsc.org Molybdenum-based clusters have also been shown to be efficient homogeneous catalysts for the reduction of diphenyl sulfoxide to diphenyl sulfide. mmta.co.ukuab.pt

Applications in Selective Oxidation and Hydrogenation Reactions

Selective Oxidation: The oxidation of sulfides to sulfoxides is a critical transformation in organic synthesis. rsc.org Various catalytic systems have been developed for this purpose. For example, a novel polyaniline-supported iron catalyst (Fe@PANI) has been shown to selectively oxidize sulfides to sulfoxides without over-oxidation to sulfones. rsc.org The introduction of fluorine into the polyaniline structure can enhance the catalyst's performance. rsc.org Other systems, such as those using H2O2 in fluoroalkyl alcohols or tungstate-functionalized ionic liquids, also provide mild and selective methods for sulfide oxidation. orgsyn.orgresearchgate.netnih.gov

The table below shows different catalytic systems for selective sulfide oxidation.

| Catalyst System | Oxidant | Key Features |

| Fe@PANI-F | Not specified | Magnetic, recyclable, selective for sulfoxides. rsc.org |

| H2O2 in trifluoroethanol | H2O2 | Mild conditions, high yields of sulfoxides. orgsyn.orgresearchgate.net |

| Tungstate-functionalized ionic liquid | H2O2 | Can selectively produce sulfoxides or sulfones by adjusting temperature. nih.gov |

| α-Ag2WO4 and NiWO4 | H2O2 | Good selectivity, stability, and yield under mild conditions. cdmf.org.br |

Selective Hydrogenation: As mentioned earlier, Pd/C catalysts modified with diphenyl sulfide are highly effective for the chemoselective hydrogenation of carbon-carbon multiple bonds. mdpi.comorganic-chemistry.orgresearchgate.net This method is valuable for organic synthesis as it preserves many common functional groups that are typically reduced under standard hydrogenation conditions. organic-chemistry.org Furthermore, sulfur-modified palladium catalysts, such as Pd4S, have demonstrated enhanced selectivity and durability in the semi-hydrogenation of terminal alkynes. acs.org The sulfur on the catalyst surface is believed to play a key role in achieving this high selectivity. acs.org Novel heterogeneous Ru–S catalysts have also been developed that tolerate a wide range of sulfur functionalities in the hydrogenation of quinolines. acs.org

Future Prospects and Emerging Research Frontiers in 4 Fluoro Diphenyl Sulfide Chemistry

Green Chemistry Approaches for Sustainable Synthesis

The chemical industry's growing emphasis on sustainability is fueling the development of environmentally benign methods for synthesizing diaryl sulfides, including 4-fluoro diphenyl sulfide (B99878). Traditional methods often involve harsh reaction conditions, toxic reagents, and the generation of significant waste. mdpi.comnanomaterchem.com Green chemistry approaches aim to mitigate these issues by focusing on several key principles.

One promising strategy is the use of water as a green reaction medium. rsc.org Researchers have successfully demonstrated the synthesis of vinyl sulfides and selenides in water using an iodine catalyst and hydrogen peroxide as a green oxidant, achieving high atom economy and minimizing waste. rsc.org Another approach involves the use of recyclable catalysts, such as copper (I) complexes immobilized on MCM-41, for the synthesis of diaryl sulfides in neat water. mdpi.com

The replacement of hazardous reagents is another critical aspect of green synthesis. For instance, instead of using foul-smelling and toxic thiols, researchers are exploring alternative sulfur sources like sodium thiosulfate (B1220275) (Na2S2O3) and elemental sulfur. mdpi.comnanomaterchem.com Palladium-catalyzed C-S coupling reactions using Na2S2O3 as a sulfur source have shown promise for the efficient synthesis of symmetrical diaryl sulfides. mdpi.com Furthermore, metal-free, visible-light-promoted oxidative coupling between thiols and arylhydrazines offers a mild and environmentally friendly route to diaryl sulfides. organic-chemistry.org

| Green Chemistry Approach | Key Features | Example |

| Use of Green Solvents | Replacement of volatile organic compounds with water or other environmentally benign solvents. rsc.org | Iodine-catalyzed oxidative C-H chalcogenation in water. rsc.org |

| Recyclable Catalysts | Employment of catalysts that can be easily recovered and reused, reducing waste and cost. mdpi.comresearchgate.net | MCM-41-immobilized copper (I) complex; NiFe2O4 magnetic nanoparticles. mdpi.comresearchgate.net |

| Alternative Reagents | Utilization of less toxic and more sustainable starting materials and reagents. mdpi.comorganic-chemistry.org | Use of sodium thiosulfate or elemental sulfur instead of thiols. mdpi.comorganic-chemistry.org |

| One-Pot Synthesis | Combining multiple reaction steps into a single procedure to improve efficiency and reduce waste. organic-chemistry.orgresearchgate.net | Copper-catalyzed double arylation using in situ generated aryl thiols. organic-chemistry.org |

| Energy Efficiency | Conducting reactions under milder conditions (e.g., lower temperatures) to reduce energy consumption. rsc.org | Visible-light-promoted oxidative coupling at room temperature. rsc.orgorganic-chemistry.org |

Advanced Characterization Techniques for In-Situ Monitoring

The ability to monitor chemical reactions in real-time provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. Advanced spectroscopic techniques are increasingly being employed for the in-situ analysis of reactions involving fluorinated compounds like 4-fluoro diphenyl sulfide.

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for tracking the progress of reactions by monitoring changes in the vibrational frequencies of functional groups. tandfonline.comacs.org This technique has been successfully used to study the thermal decomposition of fluorinated organic compounds and to enable the safe and quantitative consumption of fluoroform in nucleophilic trifluoromethylation reactions in flow. tandfonline.comacs.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offers a highly specific method for observing the transformation of fluorine-containing molecules. nih.govchemrxiv.org The development of benchtop NMR devices has made this technology more accessible for continuous process monitoring. acs.org Real-time NMR analysis can provide detailed information about reaction pathways and the formation of intermediates and byproducts. acs.org

The combination of these in-situ techniques with flow chemistry setups allows for precise control over reaction parameters and the ability to rapidly screen reaction conditions. acs.org This integrated approach is crucial for optimizing reaction yields, minimizing the formation of impurities, and ensuring the safe handling of potentially hazardous reagents and intermediates. The ability to directly observe reaction progress helps in understanding complex reaction networks and in the development of more efficient and robust synthetic protocols. acs.org

Rational Design of New Derivatization Agents

The functionalization of the this compound scaffold is a key strategy for developing new molecules with tailored properties for various applications. guidechem.comresearchgate.net Rational design principles, guided by an understanding of structure-activity relationships, are being used to create novel derivatization agents.

One area of focus is the development of ligands for the serotonin (B10506) transporter (SERT). researchgate.netnih.govnih.gov By systematically modifying the substituents on the phenyl rings of diphenyl sulfide derivatives, researchers have been able to create compounds with high binding affinity and selectivity for SERT, which are promising candidates for positron emission tomography (PET) imaging agents. researchgate.netnih.gov For example, the introduction of fluoroalkoxy groups at the 4'-position has been shown to be a successful strategy. researchgate.net

Another emerging area is the use of the tetrafluoropyridinylthio (SPyf) fragment as an adaptive activating group for the functionalization of carbohydrates. nih.gov This photoactive group facilitates the generation of carbon radicals at various positions on a sugar molecule, enabling the synthesis of a diverse range of C-glycosides and rare sugars. nih.gov This approach highlights the potential for designing new activating groups based on the 4-fluorophenylthio moiety for applications in complex molecule synthesis.

The synthesis of highly functionalized diaryl and diheteroaryl sulfides is another active area of research. acs.org Mild and efficient protocols are being developed that tolerate a wide array of functional groups, including ketones, aryl fluorides, and various N-heterocycles. acs.org These methods open up new avenues for creating libraries of diverse compounds for biological screening.

Machine Learning and AI-Driven Discovery of Novel Applications

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of new applications for chemical compounds, including this compound and its derivatives. These computational tools can analyze vast datasets to identify patterns and predict properties, accelerating the research and development process.

One key application of ML is in the prediction of chemical properties. Quantitative Structure-Property Relationship (QSPR) models can be developed to predict physical-chemical properties and mass-partitioning parameters for a wide range of compounds, including per- and polyfluoroalkyl substances (PFAS). mdpi.com These models are crucial for assessing the environmental fate and potential risks of new chemicals.

ML models are also being used to predict the outcomes of chemical reactions. chemrxiv.org By training on large datasets of experimental results, these models can help chemists to identify optimal reaction conditions and to predict the reactivity of new substrates. This can significantly reduce the amount of time and resources required for experimental screening.

| AI/ML Application Area | Description | Relevance to this compound |

| Property Prediction (QSPR) | Using molecular structure to predict physical, chemical, and biological properties. mdpi.com | Predicting the environmental fate, toxicity, and pharmacokinetic properties of new derivatives. |

| Reaction Outcome Prediction | Predicting the yield and selectivity of chemical reactions under different conditions. chemrxiv.org | Optimizing synthetic routes and exploring new reaction pathways for derivatization. |

| Drug Discovery | Identifying potential drug candidates by screening virtual compound libraries against biological targets. chemrxiv.orgacs.org | Discovering new therapeutic applications for this compound derivatives. |

| Materials Design | Designing new materials with desired properties by predicting the performance of different chemical structures. | Developing novel polymers or functional materials incorporating the 4-fluorophenylthio moiety. |

| Mechanistic Elucidation | Assisting in the interpretation of experimental data to understand reaction mechanisms. chemrxiv.orgresearchgate.net | Gaining deeper insights into the reactivity and transformation of this compound. |

Expanding the Scope of Biological and Materials Science Utility

The unique properties of the 4-fluorophenylthio group, such as its high thermal stability and its ability to modulate the electronic properties of a molecule, make it an attractive building block for both biological and materials science applications. guidechem.com

In the realm of biological applications, fluorinated diaryl sulfides have been extensively investigated as imaging agents for the serotonin transporter (SERT). nih.govnih.govresearchgate.net The development of ¹⁸F-labeled derivatives allows for their use in positron emission tomography (PET) to study various neurological and psychiatric disorders. nih.govnih.gov Future research will likely focus on developing derivatives with improved pharmacokinetic properties and selectivity for other biological targets. The introduction of fluorine can significantly influence a molecule's binding affinity and metabolic stability, making it a valuable tool in drug design. nih.gov